4-溴-N-(2-氰基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

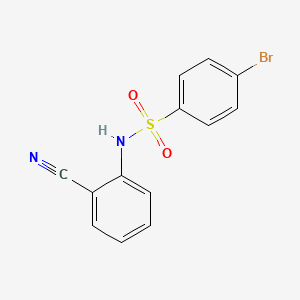

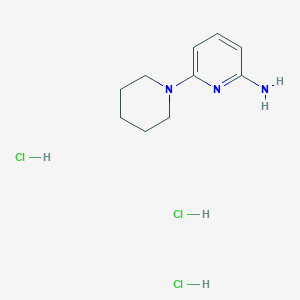

“4-bromo-N-(2-cyanophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H9BrN2O2S . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-cyanophenyl)benzenesulfonamide” consists of a benzenesulfonamide core with a bromine atom at the 4-position and a 2-cyanophenyl group attached to the nitrogen atom of the sulfonamide group .Physical And Chemical Properties Analysis

The molecular weight of “4-bromo-N-(2-cyanophenyl)benzenesulfonamide” is 337.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.科学研究应用

光动力疗法和光敏剂应用

- 用于光动力疗法的酞菁锌衍生物:一项研究开发了用苯磺酰胺基取代的新型酞菁锌衍生物,展示了高单线态氧量子产率、良好的荧光特性和适当的光降解量子产率。这些特性使其成为光动力疗法中癌症治疗的 II 型光敏剂的有希望的候选者 (Pişkin, Canpolat, & Öztürk, 2020)。

不对称烷基化反应中的催化活性

- 源自苯磺酰胺的辛可尼丁盐:对源自 4-(溴甲基)苯磺酰胺的辛可尼丁盐的研究表明,在不对称苄基化 N-(二苯亚甲基)甘氨酸叔丁酯中具有高度的对映选择性催化活性,表明在合成化学应用中具有潜力 (Itsuno, Yamamoto, & Takata, 2014)。

材料科学和结构表征

- 苯磺酰胺的同构分析:一项研究对包括 4-溴-N-(4-甲氧基苯基)苯磺酰胺在内的衍生物进行了同构分析,揭示了适应不同分子形状的可适应晶体堆积模式。这项研究突出了结构适应性和材料科学应用的潜力 (Gelbrich, Threlfall, & Hursthouse, 2012)。

化学合成和生物学评价

- 衍生物的合成和生物活性:合成了新型 4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺,并对其细胞毒性、肿瘤特异性和作为碳酸酐酶抑制剂的潜力进行了评估。这些化合物显示出有希望的活性,突出了它们作为治疗剂进一步发展的潜力 (Gul et al., 2016)。

超分子化学

- N-(4-溴苯甲酰基)-芳基磺酰胺中的超分子结构:研究重点是 N-(4-溴苯甲酰基)取代的苯磺酰胺的分子堆积、分子间相互作用和超分子结构。该研究有助于理解分子组装及其在设计新材料中的潜在应用 (Naveen et al., 2017)。

作用机制

Target of Action

The primary target of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, also known as 2-{[(4-bromophenyl)sulfonyl]amino}benzenecarbonitrile, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia, where it helps maintain pH balance by facilitating the conversion of carbon dioxide to bicarbonate and protons .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction . This inhibition disrupts the tumor cell’s ability to manage pH in hypoxic conditions, which can lead to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway in tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to an unfavorable environment for tumor cell survival .

Result of Action

The inhibition of CA IX by 4-bromo-N-(2-cyanophenyl)benzenesulfonamide can lead to a decrease in tumor cell survival and proliferation . This is due to the disruption of the carbon dioxide hydration pathway, which is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions .

Action Environment

The action of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide is influenced by the tumor microenvironment . Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be particularly high in hypoxic tumors due to the high expression of its target . .

属性

IUPAC Name |

4-bromo-N-(2-cyanophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUDOPHVPJKXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2797281.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)

![1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2797286.png)

![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)

![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2797298.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)

![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)